Xanthine Oxidase Inhibitory Potency: 8-Azaadenine Demonstrates Direct Enzyme Inhibition (IC50 = 0.54 μM, Ki = 0.66 μM)
8-Azaadenine functions as a direct inhibitor of xanthine oxidase with a reported IC50 of 0.54 μM and a Ki of 0.66 μM [1][2]. In contrast, the parent compound adenine does not exhibit comparable xanthine oxidase inhibitory activity at similar concentrations; adenine is instead a substrate for adenine phosphoribosyltransferase and adenosine kinase, entering purine salvage pathways rather than inhibiting xanthine oxidase [3]. The 8-aza modification introduces a nitrogen atom at position 8 of the purine ring, which alters the electronic distribution and hydrogen-bonding network required for productive enzyme binding, converting a metabolic substrate into an enzyme inhibitor [4].
| Evidence Dimension | Xanthine oxidase inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 0.54 μM; Ki = 0.66 μM |
| Comparator Or Baseline | Adenine: No reported xanthine oxidase inhibition at comparable concentrations (substrate for salvage enzymes instead) |
| Quantified Difference | From substrate to inhibitor (qualitative functional switch with quantitative potency in sub-micromolar range) |
| Conditions | In vitro enzyme inhibition assay; biochemical xanthine oxidase activity measurement |
Why This Matters
For researchers investigating purine metabolism or developing xanthine oxidase inhibitors, 8-azaadenine provides a validated tool compound with defined inhibitory constants, enabling quantitative structure-activity relationship studies that are not possible with adenine.
- [1] TargetMol. 8-Azaadenine (NSC-32797) Technical Datasheet: Xanthine Oxidase Inhibitor IC50 = 0.54 μM, Ki = 0.66 μM. View Source
- [2] ChEBI. 8-azaadenine (CHEBI:77751): EC 1.17.3.2 (xanthine oxidase) inhibitor. View Source
- [3] Bennett LL Jr, Allan PW, et al. Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Res. 1990;244(2):157-161. View Source
- [4] Biagi G, Bianucci AM, Coi A, et al. Bioisosterism, enantioselectivity, and molecular modeling of new effective N6- and/or N(9)-substituted 2-phenyl adenines and 8-aza analogs: Different binding modes to A1 adenosine receptors. Drug Dev Res. 2001;54(2):52-65. View Source
